molecular formula C13H11F2NOS2 B2777908 N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide CAS No. 448199-15-3

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B2777908
CAS No.: 448199-15-3
M. Wt: 299.35
InChI Key: YENRYWFSYFNNFU-UHFFFAOYSA-N
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Description

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a unique combination of a difluoromethylsulfanyl group and a thiophene ring

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NOS2/c14-13(15)19-10-5-3-9(4-6-10)16-12(17)8-11-2-1-7-18-11/h1-7,13H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENRYWFSYFNNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the difluoromethylsulfanyl intermediate:

    Coupling with thiophene: The intermediate is then coupled with a thiophene derivative under specific reaction conditions to form the final product.

Common reagents used in these reactions include difluoromethyl sulfide, thiophene derivatives, and various catalysts to facilitate the coupling reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.

    Material Science: Its unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The difluoromethylsulfanyl group and thiophene ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and exhibit similar biological activities.

    Difluoromethylsulfanyl Compounds: Other compounds containing the difluoromethylsulfanyl group may have comparable chemical reactivity and applications.

Uniqueness

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide is unique due to the combination of the difluoromethylsulfanyl group and the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12_{12}H10_{10}F2_2N2_2S
  • IUPAC Name : this compound.

This compound features a thiophenyl group and a difluoromethyl sulfanyl moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar thiadiazole derivatives, which may provide insights into the activity of this compound. For instance, derivatives of 1,3,4-thiadiazole were synthesized and evaluated for their anticancer properties against various cancer cell lines, including prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cells. The results indicated significant apoptosis induction and caspase activation, particularly with compounds containing halogen substitutions .

Table 1: Summary of Anticancer Activities of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound 4bMCF715.0Induction of apoptosis via caspase activation
Compound 4cPC312.5Apoptosis induction through caspases 3 & 9
This compoundTBDTBDTBD

The mechanism by which this compound exerts its biological effects may involve the modulation of apoptotic pathways. Activation of caspases is crucial for inducing programmed cell death in cancer cells. The presence of the difluoromethyl group could enhance the compound's interaction with biological targets, potentially increasing its efficacy.

Case Studies

  • In Vitro Studies : A study involving related thiadiazole compounds demonstrated that compounds with specific substitutions led to enhanced anticancer activity through apoptosis. The activation of caspases was confirmed using Western blot assays .
  • Comparative Analysis : In a comparative study, this compound was evaluated alongside established chemotherapeutics like doxorubicin. Preliminary data suggested that while doxorubicin showed significant cytotoxicity, the novel compound exhibited lower toxicity toward normal cells, indicating a potentially favorable therapeutic index .

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